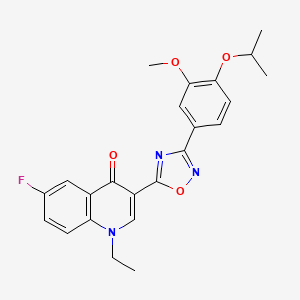
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, also known as CQ1, is a novel compound with potential applications in scientific research.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide derivatives have shown promising results in scientific research, particularly in the synthesis of new lipophilic acetamide derivatives that exhibit potential as anticancer and antimicrobial agents. A study by Ahmed et al. (2018) synthesized a series of substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides and evaluated them for their antimicrobial and anticancer properties. The results indicated significant antibacterial and antifungal activities against both Gram-positive and Gram-negative strains, with some compounds demonstrating comparable activity to known drugs like ciprofloxacin and clotrimazole. Additionally, certain compounds showed notable anticancer effects against various cancer lines, with specific analogs identified for further optimization as cytotoxic agents. The study also employed molecular docking to investigate the binding modes of these compounds to the enzyme target, EGFR protein kinase, revealing stable interactions that could contribute to their therapeutic potential (Ahmed et al., 2018).
Stereoselective Synthesis and Chemical Structures
Stereoselective Synthesis
Research on the stereoselective synthesis of complex molecular structures has also utilized N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide derivatives. A study by Saito et al. (2007) explored the cyclization of N-vinylic α-(methylthio)acetamides to produce cis and trans-fused 3a-aryloctahydroindoles, which are valuable in the synthesis of compounds like (−)-mesembrane. This research demonstrates the versatility of these derivatives in creating stereoselectively complex molecular architectures, which is crucial in the development of pharmaceuticals and other chemically active compounds (Saito et al., 2007).
Insights into Molecular Interactions and Docking Studies
Molecular Docking and Structural Insights
Further insights into the structural and interactive aspects of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide derivatives come from molecular docking studies. These studies, such as those conducted by Abad et al. (2020), help elucidate the potential inhibitory effects of synthesized quinoxalines on specific enzymes, like the c-Jun N-terminal kinases (JNK1). By understanding the molecular interactions and binding efficiencies, researchers can better predict the therapeutic potential of these compounds in treating various diseases, including their role as antiviral agents (Abad et al., 2020).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-22(25-16-15-18-9-3-1-4-10-18)17-27-21-14-8-7-13-20(21)26-23(24(27)29)19-11-5-2-6-12-19/h2,5-9,11-14H,1,3-4,10,15-17H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGZTGNLJMXUJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)

![1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2387705.png)

![6-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387708.png)

![[2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2387712.png)
![2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2387715.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2387719.png)


![2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387723.png)